![molecular formula C13H12N4 B12921641 N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-86-0](/img/structure/B12921641.png)
N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound belonging to the class of imidazo[1,2-a]pyrazines. These compounds are known for their aromatic heteropolycyclic structure, which includes an imidazole ring fused with a pyrazine ring. This structural configuration imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid under multicomponent condensation conditions . This method is favored for its efficiency and high yield of the target product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high purity and yield. The use of catalysts and optimized reaction parameters, such as temperature and solvent choice, are critical in scaling up the synthesis from laboratory to industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and metal catalysts, such as palladium or platinum, are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Another imidazo[1,5-a]pyrazine derivative with similar structural features.
N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide: A related compound with a benzamide group.
Uniqueness
N-Methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature can influence its reactivity and biological activity, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
787591-86-0 |
|---|---|
Molekularformel |
C13H12N4 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
N-methyl-6-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H12N4/c1-14-12-13-15-7-8-17(13)9-11(16-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,16) |
InChI-Schlüssel |
MNBILPRLLJYGPV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=CN2C1=NC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


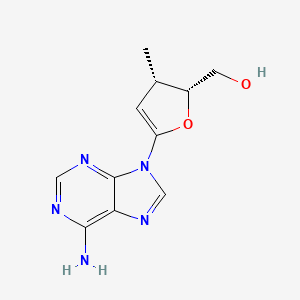
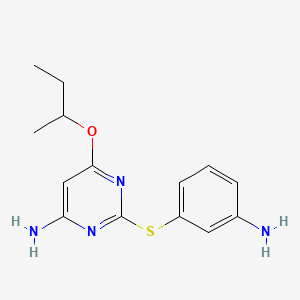
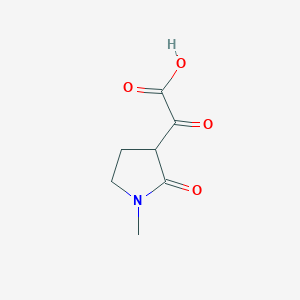

![5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione](/img/structure/B12921586.png)
![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
![3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921589.png)


![(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12921612.png)
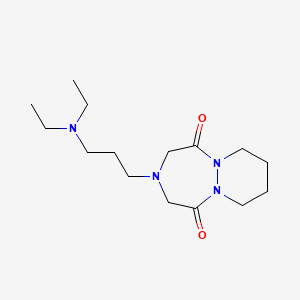
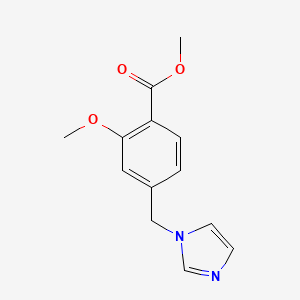
![N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide](/img/structure/B12921633.png)

